molecular formula C13H11FO2 B6373086 3-Fluoro-5-(2-hydroxymethylphenyl)phenol CAS No. 1261943-72-9

3-Fluoro-5-(2-hydroxymethylphenyl)phenol

Cat. No.: B6373086
CAS No.: 1261943-72-9
M. Wt: 218.22 g/mol
InChI Key: OUBJBIXZJXVDLR-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-hydroxymethylphenyl)phenol is a fluorinated phenol compound with the molecular formula C13H11FO2 and a molecular weight of 218.22 g/mol . This compound is characterized by the presence of a fluorine atom at the 3-position and a hydroxymethyl group at the 2-position of the phenyl ring, making it a unique and versatile chemical entity.

Preparation Methods

The synthesis of 3-Fluoro-5-(2-hydroxymethylphenyl)phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity .

Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

3-Fluoro-5-(2-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Fluoro-5-(2-hydroxymethylphenyl)phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxymethyl group allows the compound to form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

3-Fluoro-5-(2-hydroxymethylphenyl)phenol can be compared with other similar compounds, such as:

  • 3-Fluoro-4-hydroxyphenylmethanol
  • 2-Fluoro-5-hydroxybenzyl alcohol
  • 3-Fluoro-2-hydroxybenzyl alcohol

These compounds share similar structural features but differ in the position of the fluorine and hydroxymethyl groups. The unique positioning of these groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

3-fluoro-5-[2-(hydroxymethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-11-5-10(6-12(16)7-11)13-4-2-1-3-9(13)8-15/h1-7,15-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBJBIXZJXVDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684140
Record name 5-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-72-9
Record name 5-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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